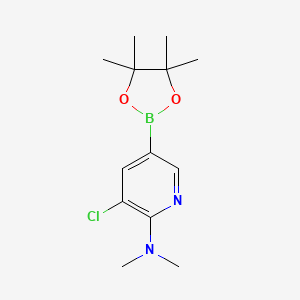
5-((5-(2,3-Dichlorophenyl)furan-2-yl)methylene)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((5-(2,3-Dichlorophenyl)furan-2-yl)methylene)thiazolidine-2,4-dione is a compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, antidiabetic, antioxidant, and antiviral activities . The compound has been designed and synthesized for its potential therapeutic applications, particularly in the field of medicinal chemistry.
Preparation Methods
The synthesis of 5-((5-(2,3-Dichlorophenyl)furan-2-yl)methylene)thiazolidine-2,4-dione involves the reaction of 2,3-dichlorobenzaldehyde with furan-2-carbaldehyde in the presence of thiazolidine-2,4-dione . The reaction is typically carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product .
Chemical Reactions Analysis
5-((5-(2,3-Dichlorophenyl)furan-2-yl)methylene)thiazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
It has shown promising results in in vitro studies for its anticancer activity against human breast adenocarcinoma cell lines (MCF-7) and its anti-inflammatory activity . Additionally, it has been investigated for its neuroprotective properties, ability to pass the blood-brain barrier, and potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 5-((5-(2,3-Dichlorophenyl)furan-2-yl)methylene)thiazolidine-2,4-dione involves its interaction with molecular targets such as cyclin-dependent kinase 2 (CDK2) . The compound has been shown to inhibit the activity of CDK2, which plays a crucial role in regulating the cell cycle at the G1/S transition . This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis .
Comparison with Similar Compounds
Compared to other thiazolidinedione derivatives, 5-((5-(2,3-Dichlorophenyl)furan-2-yl)methylene)thiazolidine-2,4-dione exhibits unique properties due to the presence of the 2,3-dichlorophenyl and furan-2-yl groups . Similar compounds include 5-((5-(4-fluoro-2-hydroxyphenyl)furan-2-yl)methylene)thiazolidine-2,4-dione and 5-((5-(4-chlorophenyl)furan-2-yl)methylene)thiazolidine-2,4-dione . These compounds also exhibit diverse pharmacological activities but differ in their specific molecular targets and pathways .
Properties
Molecular Formula |
C14H7Cl2NO3S |
|---|---|
Molecular Weight |
340.2 g/mol |
IUPAC Name |
(5Z)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H7Cl2NO3S/c15-9-3-1-2-8(12(9)16)10-5-4-7(20-10)6-11-13(18)17-14(19)21-11/h1-6H,(H,17,18,19)/b11-6- |
InChI Key |
LINLFOKYKLOFSG-WDZFZDKYSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=C\3/C(=O)NC(=O)S3 |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=C3C(=O)NC(=O)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


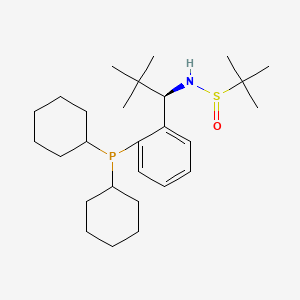
![7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13657290.png)
![2-methyl-1H-imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B13657294.png)

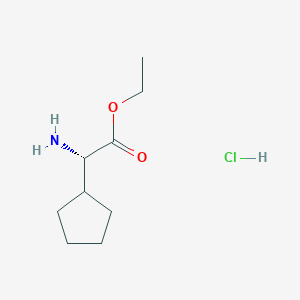
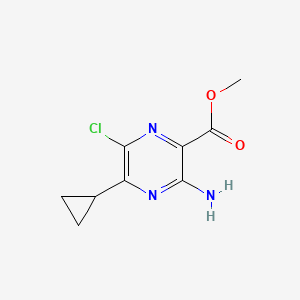

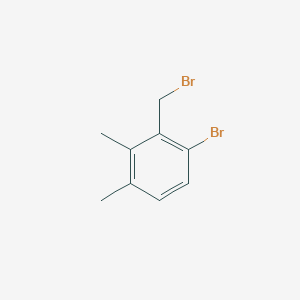
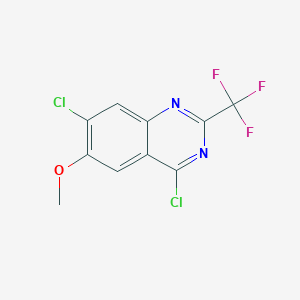
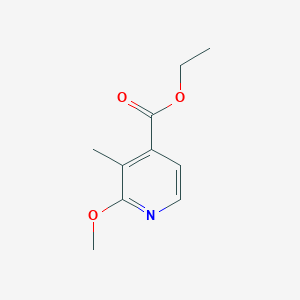
![7-Iodoimidazo[1,5-a]pyridine](/img/structure/B13657344.png)
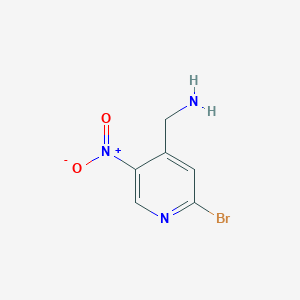
![benzyl (2S)-3-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate](/img/structure/B13657358.png)
